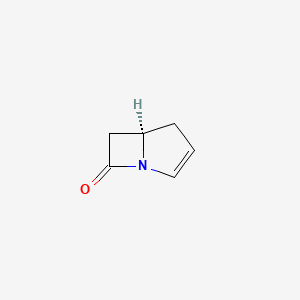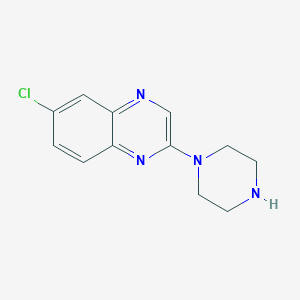
Sodium squarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium squarate is an organic sodium salt which is the disodium salt of squaric acid. It contains a squarate.
Scientific Research Applications
Nuclear Energy Applications : Sodium squarate has been investigated for its potential use in nuclear energy, particularly in the detection of sodium boiling in liquid metal fast breeder reactors using a method called the Twice-Squaring method. This method is advantageous for real-time detection using simple analog circuits without digital calculations (Hayashi, Shinohara, Watanabe, & Nabeshima, 1996).
Material Science : Sodium squarate has been synthesized in combination with borate to create compounds with strong second-harmonic-generation (SHG) responses. These compounds also exhibit wide transparency in the ultraviolet region and suitable birefringence, indicating potential use in optical and electronic applications (Yan et al., 2022).
Chemical Applications : Sodium squarate has been used to stabilize gold nanoparticles in water. These nanoparticles, when attached to cellulose fibers, exhibit excellent catalytic activity for the reduction of certain compounds, suggesting applications in environmental chemistry and material science (Islam et al., 2016).
Crystallography and Chemistry : The crystal structure of sodium squarate trihydrate has been determined, providing insights into its molecular arrangement and potential applications in crystallography and chemical synthesis (Busetti & Marcuzzi, 1997).
Environmental and Health Applications : In environmental studies, sodium squarate has been investigated for the decomposition and mineralization of certain compounds during UV/H2O2 oxidation processes. This research is crucial for understanding the removal of hazardous substances from wastewater (Liao et al., 2016).
properties
Product Name |
Sodium squarate |
|---|---|
Molecular Formula |
C4Na2O4 |
Molecular Weight |
158.02 g/mol |
IUPAC Name |
disodium;3,4-dioxocyclobutene-1,2-diolate |
InChI |
InChI=1S/C4H2O4.2Na/c5-1-2(6)4(8)3(1)7;;/h5-6H;;/q;2*+1/p-2 |
InChI Key |
UNUVOQUVNRHMOA-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[38-(Hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1253119.png)


![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)


